molecular formula C13H14N2O B11713836 N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine

N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine

Cat. No.: B11713836
M. Wt: 214.26 g/mol
InChI Key: DAVJGXAMEDVKAI-QINSGFPZSA-N
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Description

N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine is a complex organic compound that features a unique cyclohepta[b]indole structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a hydroxylamine group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable indole derivative followed by the introduction of the hydroxylamine group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction typically produces amines.

Scientific Research Applications

N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This reactivity is exploited in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxyindole: Shares the indole structure but lacks the cyclohepta ring.

    Cyclohepta[b]indole: Similar core structure but without the hydroxylamine group.

    Hydroxylamine derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine is unique due to its combination of the cyclohepta[b]indole core and the reactive hydroxylamine group. This dual functionality provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(NZ)-N-(7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-ylidene)hydroxylamine

InChI

InChI=1S/C13H14N2O/c16-15-12-8-4-2-6-10-9-5-1-3-7-11(9)14-13(10)12/h1,3,5,7,14,16H,2,4,6,8H2/b15-12-

InChI Key

DAVJGXAMEDVKAI-QINSGFPZSA-N

Isomeric SMILES

C1CC/C(=N/O)/C2=C(C1)C3=CC=CC=C3N2

Canonical SMILES

C1CCC(=NO)C2=C(C1)C3=CC=CC=C3N2

Origin of Product

United States

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